beta-(Nitromethyl)-benzenepropanoic acid
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Overview
Description
Beta-(Nitromethyl)-benzenepropanoic acid: is an organic compound that features both nitro and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-(Nitromethyl)-benzenepropanoic acid typically involves the nitration of benzenepropanoic acid derivatives. One common method is the Henry reaction, which is a base-catalyzed C-C bond-forming reaction between nitroalkanes and aldehydes or ketones . This reaction can be performed under mild conditions using a variety of bases and solvents.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis with heterogeneous catalysts. This method allows for efficient and scalable production of nitro-containing compounds .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-(Nitromethyl)-benzenepropanoic acid can undergo oxidation reactions to form various oxidized products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, particularly on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Beta-(Nitromethyl)-benzenepropanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways involving nitro and carboxylic acid groups.
Industry: Used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism by which beta-(Nitromethyl)-benzenepropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules .
Comparison with Similar Compounds
Nitrobenzene: Similar in having a nitro group attached to an aromatic ring.
Benzenepropanoic acid: Similar in having a carboxylic acid group attached to an aromatic ring.
Uniqueness: Beta-(Nitromethyl)-benzenepropanoic acid is unique due to the presence of both nitro and carboxylic acid functional groups, which allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups .
Properties
IUPAC Name |
4-nitro-3-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-10(13)6-9(7-11(14)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOCGPQYZANFEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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